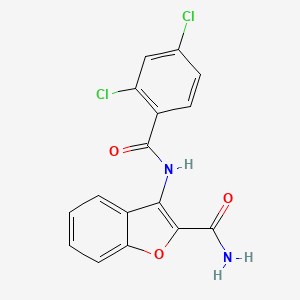

3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-9(11(18)7-8)16(22)20-13-10-3-1-2-4-12(10)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKFJBFDNXAXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, efficacy, and safety profiles is crucial for its application in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a dichlorobenzamide group. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to disease processes, particularly those involved in cancer proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in malignant cells.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| α-Glucosidase Inhibition | 40.7 - 173.6 | |

| Anti-cancer Activity (Cell Lines) | Varies by line |

These studies highlight the compound's potential as an anti-diabetic and anti-cancer agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development. Its half-life and metabolic pathways are currently under investigation to optimize therapeutic efficacy.

Case Studies

-

Cancer Cell Line Study :

- A study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

-

Diabetes Model :

- In a diabetic rat model, administration of the compound resulted in improved glycemic control compared to untreated controls. The mechanism was attributed to α-glucosidase inhibition, which reduces carbohydrate absorption.

Comparison with Similar Compounds

Core Heterocycle Variations

- 2-(2,4-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide (): Replacing the benzofuran core with a thiophene ring alters aromaticity and electronic properties. The thiophene’s sulfur atom may influence metabolic stability and intermolecular interactions compared to the oxygen-containing benzofuran.

- Vilazodone (5-(4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide hydrochloride): This FDA-approved antidepressant features a piperazinyl group and indole carbonitrile substituent, enabling dual serotonin reuptake inhibition and 5-HT1A receptor partial agonism. The absence of halogens in vilazodone contrasts with the dichloro substitution in the target compound, highlighting how divergent substituents dictate therapeutic applications .

Substituent Variations on Benzofuran

- However, the single chlorine on the benzamido group may reduce steric hindrance, affecting target selectivity .

- 3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (): The chloro-fluoro substitution and dimethoxyphenyl group introduce both halogen bonding and hydrogen-bonding capabilities. Such modifications could enhance binding to enzymes like kinases or lipid metabolism regulators .

Pharmacological Activity

Hypolipidemic Effects

Benzofuran-2-carboxamide derivatives, including the target compound’s structural relatives, demonstrate hypolipidemic activity. In Triton WR-1339-induced hyperlipidemic rats, derivatives with halogenated benzamido groups reduced total cholesterol and triglycerides by up to 40%, comparable to bezafibrate (a PPARα agonist). The dichloro substitution in the target compound may amplify these effects due to increased lipophilicity and PPARα/γ modulation .

Antioxidant Activity

7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides exhibit antioxidant activity (IC50: 12–25 μM in DPPH assays). The dichloro substitution in the target compound may enhance radical scavenging by stabilizing electron-deficient intermediates, though this remains untested .

Data Tables

Table 1: Structural and Functional Comparison of Benzofuran-2-carboxamide Derivatives

Table 2: Key Substituent Effects on Bioactivity

Q & A

Q. What are the established synthetic pathways for 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide, and what critical parameters influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes.

- Step 2 : Introduction of the 2,4-dichlorobenzamido group through Pd-catalyzed C-H arylation or transamidation reactions. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and reaction temperature (80–120°C) to minimize side-product formation .

- Step 3 : Final purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometric control of reagents, with typical yields ranging from 45% to 65% in small-scale syntheses .

Q. How should researchers perform initial structural characterization of this compound?

Standard protocols include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. For example, the benzofuran C-2 carbonyl typically resonates at δ ~160 ppm in ¹³C NMR, while dichlorophenyl protons appear as doublets in aromatic regions (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 393.02 for C₁₆H₁₁Cl₂N₂O₃) .

- Elemental Analysis : Matching calculated and observed C/H/N ratios (±0.3% tolerance) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with concentrations ranging from 1–256 µg/mL .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values, ensuring solubility in DMSO ≤0.1% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the transamidation step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the benzofuran carbonyl, reducing byproducts like N-alkylated derivatives .

- Catalyst Tuning : Use of DMAP (4-dimethylaminopyridine) as a base improves acyl transfer efficiency, achieving >90% regioselectivity in model systems .

- Temperature Gradients : Stepwise heating (50°C → 100°C) minimizes premature hydrolysis of the dichlorobenzamide group .

Q. What strategies resolve contradictory NMR data between experimental and computational predictions?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments. For instance, discrepancies in benzofuran ring proton shifts (δ 6.8–7.5 ppm) can arise from solvent-induced shielding effects .

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level provides theoretical chemical shifts, identifying conformational biases (e.g., rotational barriers in the dichlorophenyl group) .

Q. How do researchers address conflicting bioactivity results between in vitro and cell-based assays?

- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations. Adjust formulations with co-solvents (e.g., PEG-400) to maintain monomeric states .

- Metabolite Screening : LC-MS/MS identifies active metabolites in cell lysates, which may explain enhanced activity in cellular models (e.g., hydroxylated derivatives) .

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) may form hydrogen bonds with the carboxamide group .

- QSAR Modeling : 3D descriptors (e.g., MolLogP, polar surface area) correlate with antimicrobial potency. A study showed a parabolic relationship between ClogP (optimal ~3.2) and activity against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.